tert-Butyl N-(6-hydroxyhexyl)carbamate (CAS 75937-12-1) is a bifunctional organic compound featuring a terminal primary alcohol and an amine group protected by a tert-butyloxycarbonyl (Boc) group, connected by a six-carbon alkyl chain. This structure makes it a valuable cross-linking reagent and linker molecule in multi-step organic synthesis, surface modification, and the development of complex molecules such as pharmaceutical agents and probes. The Boc protecting group is notable for its stability under a wide range of reaction conditions, yet it can be readily removed under specific acidic conditions, providing crucial process control. The C6 alkyl spacer offers a balance of flexibility and hydrophobicity, which is a critical parameter in applications like self-assembled monolayers and drug delivery systems.
Substituting this compound with analogs featuring different protecting groups (e.g., Fmoc, Cbz) or alkyl chain lengths is often unviable due to strict process requirements. The Boc group's unique cleavage chemistry—stability to bases and nucleophiles but lability under specific anhydrous acidic conditions—is fundamental to orthogonal synthesis strategies where other functional groups are base-labile. Alternative protecting groups necessitate entirely different deprotection reagents (e.g., base for Fmoc, hydrogenolysis for Cbz), which can compromise molecular integrity in multi-step syntheses. Similarly, the six-carbon linker length is not arbitrary; it dictates critical physical properties such as the packing density in self-assembled monolayers and the spatial orientation in PROTACs or antibody-drug conjugates, where even a minor change in length can impede performance. Therefore, selecting this exact compound is a deliberate choice for process compatibility and final application performance, not a generic component selection.
The tert-butyloxycarbonyl (Boc) group is stable to a wide range of nucleophilic and basic conditions, allowing for selective modification of other parts of a molecule without premature deprotection. For example, it remains intact during reactions involving strong bases used for deprotonating alcohols or for cleaving base-labile esters. In contrast, the Fmoc group is cleaved by bases like piperidine, and the Cbz group is removed by catalytic hydrogenolysis. This orthogonality is critical. A synthetic route requiring a base-labile group to remain intact while the amine is protected would fail if an Fmoc-protected analog were used. The Boc group is specifically cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane), a method that preserves base-sensitive functionalities.
| Evidence Dimension | Deprotection Condition Compatibility |
| Target Compound Data | Stable to most bases and nucleophiles; cleaved by anhydrous acid (e.g., TFA). |
| Comparator Or Baseline | Fmoc-protected amines (cleaved by base); Cbz-protected amines (cleaved by H2/Pd). |
| Quantified Difference | Qualitative but absolute difference in chemical stability and removal protocol. |
| Conditions | Standard multi-step organic synthesis workflows. |
This chemical orthogonality is a primary procurement driver, as it directly enables complex synthetic routes that would otherwise be impossible, reducing byproducts and increasing overall yield.
In the formation of self-assembled monolayers (SAMs) on surfaces like gold, the alkyl chain length is a critical determinant of monolayer quality. While direct comparative studies on this specific molecule are limited, class-level data shows that linkers like the hexyl (C6) chain in tert-Butyl N-(6-hydroxyhexyl)carbamate provide a crucial balance. Shorter chains (e.g., C3, C4) can lead to disordered, less-densely packed monolayers, while very long chains (e.g., C11, C18) can increase kinetic barriers to formation and may introduce excessive hydrophobicity. The C6 linker is frequently used to create spacer molecules that effectively reduce non-specific protein binding on biosensor surfaces while allowing for the proper orientation of immobilized biomolecules. The use of an unprotected analog like 6-amino-1-hexanol would lead to uncontrolled surface chemistry and different packing arrangements due to intermolecular interactions between the free amine and hydroxyl groups.
| Evidence Dimension | Monolayer Ordering and Functionality |
| Target Compound Data | C6 alkyl chain provides a balance of ordering, packing density, and kinetic accessibility for SAM formation. |
| Comparator Or Baseline | Shorter chains (e.g., <C5) form less ordered monolayers. Longer chains (e.g., >C10) have slower formation kinetics and higher hydrophobicity. |
| Quantified Difference | Not directly quantified in a single study, but established principle in surface science. |
| Conditions | Formation of mixed self-assembled monolayers on gold substrates for biosensor applications. |
For applications in biosensors or functionalized materials, selecting the C6 linker is a deliberate choice to optimize surface properties for performance, making substitution with a different length linker a significant risk to device function.
The Boc-protected form of 6-amino-1-hexanol exhibits significantly different solubility profiles compared to its unprotected counterpart, 6-amino-1-hexanol. The Boc group increases the lipophilicity of the molecule, enhancing its solubility in a wider range of common organic solvents used in synthesis, such as dichloromethane, ethyl acetate, and ethers. In contrast, the unprotected 6-amino-1-hexanol, being a primary amino alcohol, has higher polarity and is more soluble in protic solvents like water and alcohols but less soluble in many nonpolar aprotic solvents. This improved solubility in common reaction media prevents precipitation and simplifies reaction setup and workup procedures, often leading to cleaner reactions and higher isolated yields.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Good solubility in a broad range of aprotic organic solvents (e.g., DCM, EtOAc). |
| Comparator Or Baseline | 6-amino-1-hexanol (unprotected): Limited solubility in many nonpolar aprotic solvents. |
| Quantified Difference | Qualitative but significant improvement in process compatibility. |
| Conditions | Standard laboratory and industrial organic synthesis conditions. |
Enhanced solubility directly translates to better processability, allowing for more flexible solvent selection, easier purification, and potentially higher yields, which are key factors in procurement decisions for chemical precursors.
This compound is the right choice for fabricating amine-functionalized surfaces on materials like gold or silicon oxide. The terminal hydroxyl group is first converted to a thiol or silane for surface attachment. Following SAM formation, the Boc group is cleanly removed with acid to expose a uniform layer of primary amines, ready for covalent immobilization of biomolecules (e.g., antibodies, DNA). The C6 linker ensures the amines are presented away from the surface, preserving biomolecule activity.
In the synthesis of complex active pharmaceutical ingredients (APIs), this linker is ideal when a free hydroxyl group is needed for an initial reaction (e.g., etherification, esterification) while protecting the amine from participating. The Boc group's stability to bases and common nucleophiles ensures it survives subsequent reaction steps that might involve base-labile functionalities elsewhere in the molecule. Its selective removal at a late stage provides a reliable method to reveal the amine for final modification.
The terminal hydroxyl group can act as an initiator for ring-opening polymerizations (e.g., of lactide or caprolactone) to create block copolymers with a Boc-protected amine at one end. After polymerization, the Boc group is removed to provide a terminal amine for conjugation to drugs or targeting ligands. The compound's good solubility in common organic solvents facilitates homogeneous reaction conditions, leading to polymers with well-defined molecular weights and low dispersity.